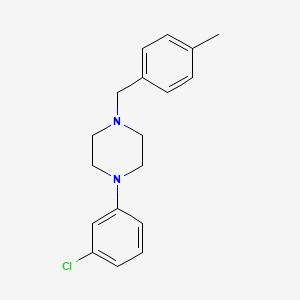
1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as DFP-10825, is a novel small molecule that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of piperidine-based drugs and is currently being investigated for its potential to treat a variety of diseases.
作用機序
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation. Specifically, it has been shown to inhibit the activity of the protein kinases AKT and ERK, which are known to play a key role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing the production of pro-inflammatory cytokines in animal models of inflammation. Additionally, 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to inhibit the growth and invasion of cancer cells in vitro.
実験室実験の利点と制限
One of the main advantages of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine is its potency and specificity. It has been shown to have potent anti-cancer and anti-inflammatory effects at relatively low concentrations, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine is its relatively complex synthesis process, which may limit its widespread use in the laboratory setting.
将来の方向性
There are several future directions for research on 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine. One area of interest is the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine and to identify potential biomarkers that can be used to predict patient response to this drug. Finally, more research is needed to determine the safety and efficacy of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine in clinical trials, with the ultimate goal of developing this compound into a viable therapeutic agent for the treatment of cancer and inflammatory diseases.
合成法
The synthesis of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 3,4-difluorobenzoyl chloride, which is then reacted with 4-fluoroaniline to form the intermediate product. The final step involves the reaction of the intermediate product with piperidine to yield 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine.
科学的研究の応用
The potential therapeutic applications of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine are vast and varied. Scientific research has shown that this compound has potent anti-inflammatory and anti-cancer properties. It has been studied extensively for its potential to treat various types of cancers, including breast cancer, lung cancer, and pancreatic cancer. Additionally, 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis.
特性
IUPAC Name |
(3,4-difluorophenyl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O/c19-13-4-6-14(7-5-13)22-15-2-1-9-23(11-15)18(24)12-3-8-16(20)17(21)10-12/h3-8,10,15,22H,1-2,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMFMVYOLLSLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopentyl-4-{[(3-methoxy-2-pyrazinyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6137901.png)
![2-{[4-ethyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6137907.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6137909.png)
![N-(4-fluorophenyl)-1-[4-(1-pyrrolidinyl)benzoyl]-3-piperidinamine](/img/structure/B6137913.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6137930.png)
![1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B6137934.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6137948.png)
![3-(2-fluorophenyl)-5-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6137951.png)
![6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6137955.png)
![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinyl)-1-propanol](/img/structure/B6137957.png)
![1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6137958.png)


![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide](/img/structure/B6138015.png)